4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the quinoline ring, along with a carboxylic acid functional group. The unique combination of these substituents imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Scientific Research Applications
4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-6-methoxyquinoline: Lacks the fluorine and carboxylic acid groups, resulting in different chemical and biological properties.
4-Chloro-6-methylquinoline: Contains a chlorine atom and a methyl group instead of bromine and methoxy groups.
4-Bromo-6-fluoroquinoline: Similar structure but lacks the methoxy and carboxylic acid groups.
Uniqueness: 4-Bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of multiple substituents that confer distinct reactivity and biological activity. The combination of bromine, fluorine, methoxy, and carboxylic acid groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H7BrFNO3 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
4-bromo-7-fluoro-6-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-9-2-5-8(3-7(9)13)14-4-6(10(5)12)11(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
MQHMLMILPOHBIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)F |
Origin of Product |
United States |
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